3-Benzoylpentane-2,4-dione
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Overview
Description
3-Benzoylpentane-2,4-dione is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It is a diketone, characterized by the presence of two carbonyl groups (C=O) in its structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoylpentane-2,4-dione can be synthesized through the reaction of benzoyl chloride with 2,4-pentanedione . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the diketone. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Benzoylpentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Benzoylpentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, its diketone structure allows it to participate in various chemical reactions, contributing to its versatility in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,4-pentanedione: This compound has a similar structure but with a benzylidene group instead of a benzoyl group.
2,4-Pentanedione:
Uniqueness
3-Benzoylpentane-2,4-dione is unique due to its specific combination of a benzoyl group and a diketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
4728-02-3 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-benzoylpentane-2,4-dione |
InChI |
InChI=1S/C12H12O3/c1-8(13)11(9(2)14)12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
OMACGPVPFPOWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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